molecular formula C21H23N3O B2783670 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole CAS No. 739308-87-3

2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2783670
CAS No.: 739308-87-3
M. Wt: 333.435
InChI Key: OWMZURNBQWWXQG-RMKNXTFCSA-N
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Description

2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core substituted with a morpholin-4-ylmethyl group and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the morpholin-4-ylmethyl group and the phenylprop-2-en-1-yl group through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole core and the phenylprop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-ylmethyl)phenylboronic acid
  • 2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol
  • 2-(morpholin-4-ylmethyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole stands out due to its unique combination of functional groups

Properties

IUPAC Name

4-[[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-7-18(8-3-1)9-6-12-24-20-11-5-4-10-19(20)22-21(24)17-23-13-15-25-16-14-23/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZURNBQWWXQG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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